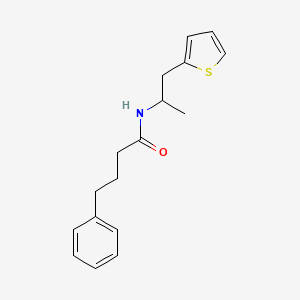

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

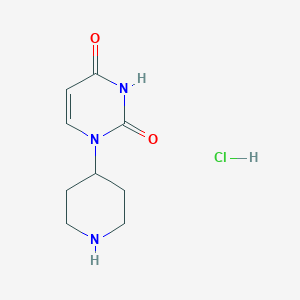

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O4 and its molecular weight is 433.553. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

ABCB1 Inhibitors

Compounds with structural features similar to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide have been investigated for their ability to inhibit ABCB1 activity. This is particularly relevant in the context of cancer treatment, where the ABCB1 protein (also known as P-glycoprotein) can contribute to multidrug resistance by actively pumping chemotherapy drugs out of cancer cells, thereby reducing their efficacy. One study explored the biological properties of 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked through a spacer to different basic nuclei, including N-4-methylpiperazine, demonstrating potent inhibitory activity against ABCB1 (Colabufo et al., 2008).

5-HT Receptor Antagonists

Another area of research involves the synthesis and pharmacological evaluation of compounds as potent and selective antagonists of serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors are involved in various neurological and psychiatric disorders. A study presented the chemistry and evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, including analogues with 4-methylpiperazine groups, highlighting their high affinities for the rat 5-HT1B receptor and the calf 5-HT1D receptor, suggesting potential applications in the treatment of migraine, depression, and anxiety (Liao et al., 2000).

Anticonvulsant Activity

Compounds featuring both morpholine and piperazine moieties have been synthesized and tested for their anticonvulsant properties. These molecules combine chemical fragments of known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models. This suggests their potential utility in developing new treatments for epilepsy (Kamiński et al., 2015).

Topical Drug Delivery

Research on esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) modified with morpholinyl- and methylpiperazinylacyloxyalkyl groups indicates the potential of such compounds for improved topical drug delivery. These prodrugs of naproxen showed enhanced skin permeation, suggesting the value of incorporating methylpiperazinyl groups for achieving desirable solubility and lipophilicity characteristics in the design of topical agents (Rautio et al., 2000).

Propiedades

IUPAC Name |

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O4/c1-25-9-11-27(12-10-25)20(18-3-5-19(30-2)6-4-18)17-24-22(29)21(28)23-7-8-26-13-15-31-16-14-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWRTFCPNCKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)

![4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2682684.png)

![7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2682695.png)

![(E)-4-(Dimethylamino)-N-[1-(1,5-dimethylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2682696.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)

![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)

![N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2682706.png)